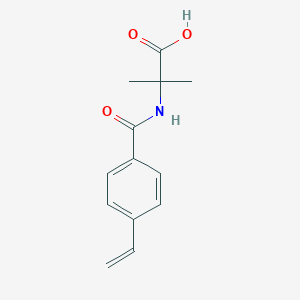
N-(4-Ethenylbenzoyl)-2-methylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Ethenylbenzoyl)-2-methylalanine, commonly known as EMA, is a synthetic amino acid that has gained significant attention in the field of chemical biology due to its unique properties. EMA is a non-natural amino acid that can be incorporated into proteins using genetic code expansion technology. This technology has enabled the development of new tools and approaches for studying protein function and interactions.
作用機序
The mechanism of action of EMA is not well understood. However, it has been shown to be incorporated into proteins in a site-specific manner, allowing for the study of protein function and interactions.
Biochemical and Physiological Effects:
EMA has been shown to have minimal effects on protein function and stability, making it an ideal tool for studying protein function and interactions. It has also been shown to have minimal toxicity and immunogenicity, making it a safe tool for use in biological systems.
実験室実験の利点と制限
The advantages of using EMA in lab experiments include its site-specific incorporation into proteins, minimal effects on protein function and stability, and minimal toxicity and immunogenicity. However, the limitations of using EMA include its high cost and the need for specialized equipment and expertise for its synthesis and incorporation into proteins.
将来の方向性
There are several future directions for the use of EMA in scientific research. These include the development of new tools and approaches for studying protein function and interactions, the use of EMA in the development of new therapeutics, and the study of the role of EMA in biological systems. Additionally, the development of new synthetic methods for the production of EMA may lead to increased accessibility and lower costs, making it a more widely used tool in scientific research.
合成法
The synthesis of EMA involves a multi-step process that begins with the preparation of 4-ethenylbenzoic acid. This acid is then reacted with N-tert-butoxycarbonyl-2-amino-2-methylpropanoic acid to form the corresponding ester. The ester is then subjected to hydrogenation, followed by deprotection to yield EMA.
科学的研究の応用
EMA has been widely used in scientific research for studying protein function and interactions. It has been incorporated into proteins using genetic code expansion technology, which allows the site-specific incorporation of non-natural amino acids into proteins. This technology has enabled the development of new tools and approaches for studying protein function and interactions, including protein labeling, protein engineering, and protein-protein interaction studies.
特性
CAS番号 |
137349-05-4 |
|---|---|
製品名 |
N-(4-Ethenylbenzoyl)-2-methylalanine |
分子式 |
C13H15NO3 |
分子量 |
233.26 g/mol |
IUPAC名 |
2-[(4-ethenylbenzoyl)amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C13H15NO3/c1-4-9-5-7-10(8-6-9)11(15)14-13(2,3)12(16)17/h4-8H,1H2,2-3H3,(H,14,15)(H,16,17) |
InChIキー |
AAGBHYQKUJFBAT-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)O)NC(=O)C1=CC=C(C=C1)C=C |
正規SMILES |
CC(C)(C(=O)O)NC(=O)C1=CC=C(C=C1)C=C |
同義語 |
Alanine, N-(4-ethenylbenzoyl)-2-methyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



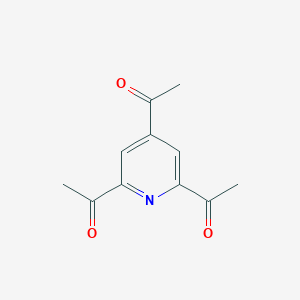




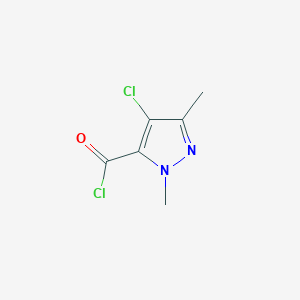
![tert-butyl (2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate](/img/structure/B145345.png)
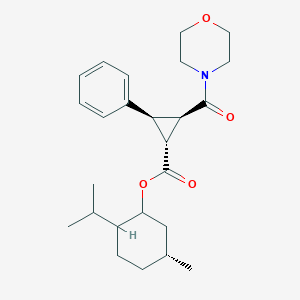
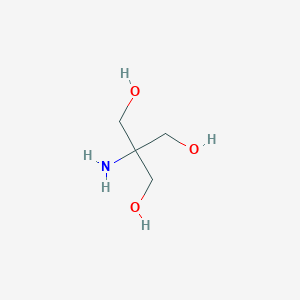
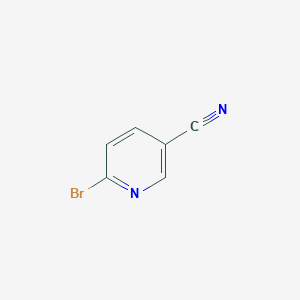
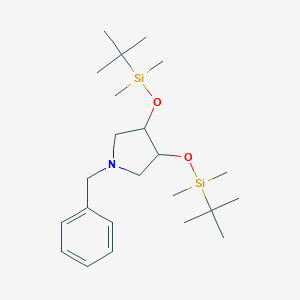
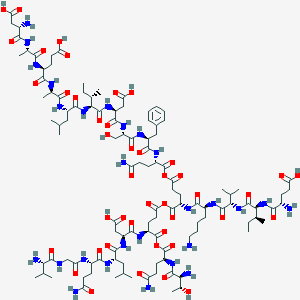
![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-6-(acetyloxymethyl)-4,5-dihydroxy-2-[(E)-16-oxohexadec-3-en-2-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B145354.png)
